N-benzyl-N'-(3,4-dimethoxybenzyl)sulfamide
Description
Contextual Significance of Sulfamide (B24259) and Sulfonamide Scaffolds in Pharmaceutical Research
The sulfonamide functional group (-SO2NH-) and the related sulfamide core (R2NSO2NR2) are foundational motifs in the field of medicinal chemistry. researchgate.net Historically, sulfonamides were revolutionary as the first broadly effective systemic antibacterial agents, paving the way for the modern antibiotic era. nih.gov Their mechanism often involves inhibiting dihydropteroate (B1496061) synthetase, an enzyme crucial for folic acid synthesis in microorganisms. nih.gov
Beyond their antimicrobial origins, these sulfur-containing scaffolds are present in a vast array of FDA-approved drugs with diverse therapeutic applications. The structural versatility of sulfonamides and sulfamides allows them to act as bioisosteric replacements for other functional groups like amides, ureas, or carbamates, enabling them to bind effectively with various biological targets. This adaptability has led to their incorporation into drugs for treating a wide spectrum of conditions, including viral infections, cancer, inflammation, and cardiovascular disorders.
The therapeutic range of this class of compounds is extensive, as demonstrated by their use as:
Antimicrobials (e.g., Sulfamethoxazole)
Anticancer agents
Antivirals
Carbonic anhydrase inhibitors for treating glaucoma (e.g., Dorzolamide) nih.gov
Diuretics (e.g., Furosemide) nih.gov
Anticonvulsants (e.g., Zonisamide) nih.gov
Anti-inflammatory drugs (e.g., Celecoxib) nih.gov
The sulfamide functionality, specifically, is recognized for its potential to form multiple electrostatic interactions with protein targets, making it a valuable scaffold in drug design. The development of N,N'-disubstituted sulfamides, in particular, is an active area of research, with studies showing their potential as antimicrobial and pesticidal agents. This established and broad biological activity underscores the importance of developing and investigating new derivatives built upon these privileged scaffolds. researchgate.net
Table 1: Selected Therapeutic Applications of the Sulfonamide and Sulfamide Scaffolds
| Therapeutic Area | Example Drug Class / Compound | Primary Function |
|---|---|---|
| Antibacterial | Sulfamethoxazole | Dihydropteroate synthetase inhibitor nih.gov |
| Diuretic | Furosemide, Hydrochlorothiazide | Loop and Thiazide Diuretics nih.gov |
| Anticancer | Various Investigational Drugs | Enzyme Inhibition, etc. |
| Anti-inflammatory | Celecoxib | COX-2 Inhibition nih.gov |
| Antiviral | Amprenavir | Protease Inhibition |
| Anticonvulsant | Zonisamide | Multiple mechanisms |
| Glaucoma | Dorzolamide | Carbonic Anhydrase Inhibition nih.gov |
Overview of N-benzyl-N'-(3,4-dimethoxybenzyl)sulfamide as a Synthetic Compound with Research Potential
This compound is a synthetic organic compound that belongs to the N,N'-disubstituted sulfamide class. While specific research focusing exclusively on this molecule is not prominent in the published literature, its chemical architecture suggests significant potential for investigation in medicinal chemistry. The compound's structure is characterized by a central sulfamide group symmetrically substituted with two distinct benzyl-derived moieties: a benzyl (B1604629) group and a 3,4-dimethoxybenzyl group.
The research potential of this compound can be inferred from the known biological significance of its constituent parts:
Sulfamide Core : As previously noted, this central functional group is a key pharmacophore capable of forming critical hydrogen bonds with biological targets, including enzymes. N,N'-disubstituted sulfamides have demonstrated bioactivities, including insecticidal and antimicrobial effects.
3,4-Dimethoxybenzyl Group : This moiety is found in numerous biologically active molecules. The methoxy (B1213986) groups can influence the compound's solubility, electronic properties, and ability to interact with protein receptors. In synthetic chemistry, the 3,4-dimethoxybenzyl (DMB) group is also used as a protective group for alcohols and amides, indicating its specific chemical reactivity.
Benzyl Group : The presence of a benzyl group is common in pharmaceutical compounds and can contribute to binding interactions with target proteins, often through hydrophobic or aromatic interactions.
The combination of these structural features in a single molecule makes this compound an intriguing candidate for screening in various biological assays. Its design embodies the principles of medicinal chemistry, where known bioactive scaffolds are decorated with functional groups to modulate activity, selectivity, and pharmacokinetic properties. The synthesis of such N,N'-disubstituted sulfamides can be achieved through established chemical routes, making the compound accessible for further study. Given the proven track record of the sulfamide scaffold, this compound represents an unexplored molecule with the potential to yield novel biological activities.
Table 2: Calculated Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C16H20N2O4S |
| Molecular Weight | 336.41 g/mol |
| logP (Octanol-Water Partition Coefficient) | 2.55 |
| Topological Polar Surface Area (TPSA) | 84.19 Ų |
| Number of Hydrogen Bond Donors | 2 |
| Number of Hydrogen Bond Acceptors | 6 |
| Number of Rotatable Bonds | 7 |
| Molar Refractivity | 90.15 cm³ |
Note: Properties are computationally predicted and may differ from experimental values.
Structure
3D Structure
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methylsulfamoyl]-1-phenylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-21-15-9-8-14(10-16(15)22-2)12-18-23(19,20)17-11-13-6-4-3-5-7-13/h3-10,17-18H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJTUYADZMGYHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNS(=O)(=O)NCC2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Chemical Transformations Involving N Benzyl N 3,4 Dimethoxybenzyl Sulfamide and Analogues
Established Synthetic Pathways for Sulfamides and Substituted N-Benzyl Sulfonamides
The construction of the sulfamide (B24259) backbone and the introduction of specific substituents, such as the benzyl (B1604629) and 3,4-dimethoxybenzyl groups, can be achieved through various established synthetic strategies. These methods range from traditional multi-step sequences to more efficient one-pot procedures.
Multi-Step Synthesis from Precursors (e.g., sulfonyl chlorides, primary amines)
The classical and most common approach to synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. researchgate.netrsc.org This method is highly effective but requires the prior synthesis and handling of sulfonyl chlorides, which can be toxic and moisture-sensitive. researchgate.netacs.org The synthesis of N-benzyl-N'-(3,4-dimethoxybenzyl)sulfamide via a multi-step approach would typically involve the reaction of benzylamine (B48309) with a suitable sulfurylating agent to form an intermediate, which is then reacted with 3,4-dimethoxybenzylamine.
A general two-step process for preparing substituted N-benzyl-4-methylbenzenesulfonamides, which shares similarities with the synthesis of the title compound, involves treating 4-methylbenzenesulfonyl chloride with a primary amine to yield the corresponding 4-methylbenzenesulfonamide. nsf.gov This intermediate is subsequently benzylated to afford the final product. nsf.gov A similar strategy can be envisioned for this compound, where one of the benzylamines is first reacted with a sulfuryl chloride derivative, followed by the introduction of the second benzylamine.
The direct oxidative cross-coupling of a benzyl C(sp³)—H bond with a sulfonamide offers a more atom- and step-economical pathway for creating N-benzyl sulfonamides. researchgate.net For instance, a silver-catalyzed sulfonamidation of benzylic C(sp³)—H bonds using K2S2O8 as an oxidant has been reported. researchgate.net
One-Pot Reaction Sequences in Sulfonamide Synthesis
To circumvent the issues associated with multi-step syntheses, one-pot procedures have been developed to streamline the synthesis of sulfonamides. These methods often involve the in situ generation of the reactive sulfonyl chloride intermediate.
One such approach describes the synthesis of sulfonamides from thiols using N-chlorosuccinimide (NCS). organic-chemistry.org In this process, the thiol is oxidized with NCS in the presence of tetrabutylammonium (B224687) chloride and water to form the sulfonyl chloride in situ. This intermediate is then immediately reacted with an amine in the same reaction vessel to produce the desired sulfonamide in high yield. organic-chemistry.org Another method utilizes 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) for the in situ preparation of sulfonyl chlorides from thiols, which are then reacted with an excess of amine. researchgate.net
A different one-pot strategy involves the reaction of amine-derived sulfonate salts with cyanuric chloride and triethylamine (B128534) to generate sulfonamides in good to excellent yields at room temperature. organic-chemistry.org More recently, a one-pot, two-stage synthesis of diaryl sulfonamides has been developed using sequential iron and copper catalysis. thieme-connect.comthieme.de This process involves the regioselective para-iodination of activated arenes followed by a copper(I)-catalyzed N-arylation reaction. thieme-connect.com
Furthermore, a novel strategy has been reported that merges traditional amide coupling partners—carboxylic acids and amines—to generate sulfonamides in a one-pot process. nih.gov This method utilizes copper ligand-to-metal charge transfer (LMCT) to convert aromatic acids to sulfonyl chlorides, which are then aminated in the same pot. nih.gov
Preparation of Sulfamoyl Fluoride (B91410) Intermediates
Sulfamoyl fluorides have emerged as valuable intermediates in the synthesis of sulfamides due to their increased stability compared to sulfonyl chlorides. acs.org The Sulfur(VI) Fluoride Exchange (SuFEx) reaction is a key method for their preparation. rsc.org While the direct reaction of primary amines with sulfuryl fluoride (SO2F2) can lead to the formation of undesired symmetrical sulfamides, the use of a stable, crystalline analog of SO2F2, an imidazolium (B1220033) derivative, allows for the high-yield preparation of monosubstituted sulfamoyl fluorides. rsc.org
A protocol using a shelf-stable fluorosulfuryl imidazolium salt facilitates the preparation of sulfamoyl fluorides from primary and secondary amines. nih.gov For primary amines, the reaction is typically initiated at 0 °C and then warmed to room temperature to minimize the formation of impurities. nih.gov The resulting NH-sulfamoyl fluorides can then be further reacted to generate unsymmetrical sulfamides. rsc.org
Calcium triflimide [Ca(NTf2)2] can be used as a Lewis acid to activate sulfonyl fluorides for nucleophilic addition with amines, providing a method to synthesize sulfonamides from these stable intermediates. acs.org This method is effective for a wide range of sterically and electronically diverse sulfonyl fluorides and amines. acs.org
Synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide Derivatives as a Related Synthetic Class
While not sulfamides, N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives represent a related class of compounds that share a common structural motif with the title compound, namely the 3,4-dimethoxybenzyl group. The synthesis of these compounds typically involves a three-step reaction. tandfonline.com First, 3,4-dimethoxybenzoic acid is esterified, for example, with methanol (B129727) in the presence of sulfuric acid. tandfonline.com The resulting methyl ester then undergoes hydrazinolysis with hydrazine (B178648) hydrate (B1144303) to form the corresponding hydrazide. tandfonline.com Finally, condensation of the hydrazide with various aromatic aldehydes yields the target N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives. tandfonline.com A series of these compounds have been synthesized and evaluated for their potential antimicrobial activities. tandfonline.comtandfonline.comnih.gov
Chemoselective C-N Bond Cleavage Reactions Applied to Dimethoxybenzyl-Substituted Sulfonamides
The 3,4-dimethoxybenzyl (DMB) group is a valuable protecting group in organic synthesis due to its susceptibility to cleavage under specific conditions. This property can be exploited in advanced chemical transformations of this compound and its analogues.
Catalytic C-N Bond Cleavage in Tertiary Sulfonamides (e.g., using Bi(OTf)3)
A highly chemoselective C-N bond cleavage of tertiary sulfonamides substituted with a 3,4-dimethoxybenzyl (DMB) or p-methoxybenzyl (PMB) group can be achieved using a catalytic amount of bismuth(III) triflate (Bi(OTf)3). nih.govnih.govacs.org This reaction proceeds smoothly to furnish the corresponding C-N bond cleavage products in good to excellent yields. nih.gov
The reaction is typically carried out by stirring a solution of the tertiary sulfonamide with a catalytic amount (e.g., 0.05 equivalents) of Bi(OTf)3 in a solvent like 1,2-dichloroethane (B1671644) at elevated temperatures (e.g., 85 °C). acs.org The DMB group is selectively cleaved, leaving other groups, such as N-aryl or N-alkyl substituents, intact. nih.gov
The scope of this catalytic C-N bond cleavage has been explored with various DMB-protected N-aryl sulfonamides. The reaction tolerates different substituents on the aryl moiety, providing the cleavage products in high yields.
Table 1: Catalytic C-N Bond Cleavage of DMB-Protected N-Aryl Sulfonamides
| Substrate | Aryl Group | Yield of Cleavage Product (%) |
|---|---|---|
| N-(3,4-dimethoxybenzyl)-4-methyl-N-phenyl-benzenesulfonamide | Phenyl | 95 |
| N-(3,4-dimethoxybenzyl)-4-methyl-N-(p-tolyl)-benzenesulfonamide | p-Tolyl | 92 |
| N-(3,4-dimethoxybenzyl)-4-methyl-N-(2,4-dimethylphenyl)-benzenesulfonamide | 2,4-Dimethylphenyl | 90 |
| N-(3,4-dimethoxybenzyl)-N-(m-chlorophenyl)-4-methyl-benzenesulfonamide | m-Chlorophenyl | 94 |
Data sourced from Bhattacharya et al. (2021). acs.org
Interestingly, when the substrate contains an electron-rich 3,4-dimethoxyphenyl group as the N-substituent, the reaction can also lead to N-S bond cleavage and intermolecular migration of the sulfonyl group, in addition to the desired C-N bond cleavage. nih.govacs.org Mechanistic studies suggest that the reaction may proceed through the in situ generation of triflic acid. acs.org The presence of water is also thought to be essential for the C-N bond cleavage under these optimized conditions. acs.org
Mechanistic Investigations of C-N Bond Cleavage Reactions
The cleavage of the carbon-nitrogen (C-N) bond in tertiary sulfonamides featuring activated benzyl groups, such as the 3,4-dimethoxybenzyl (DMB) moiety present in this compound and its analogues, is a pivotal transformation in organic synthesis. nih.govnih.gov Mechanistic studies have been undertaken to elucidate the pathways governing this selective deprotection reaction, particularly under mild acidic conditions catalyzed by Lewis acids like bismuth(III) triflate (Bi(OTf)₃). nih.govacs.org
Following protonation, the key C-N bond scission occurs, leading to the formation of a highly stabilized 3,4-dimethoxybenzyl carbocation intermediate. nih.govacs.org The stability of this benzylic carbocation is considered the primary driving force for the reaction's high selectivity, favoring C-N bond cleavage over the competing N-S bond cleavage (desulfonylation). acs.orgresearchgate.net The presence of two electron-donating methoxy (B1213986) groups on the benzyl ring is critical for stabilizing the positive charge through resonance, facilitating the departure of the sulfamide moiety. acs.orgresearchgate.net
Several control experiments have provided robust support for this proposed mechanism:
Role of Acid Catalyst : Investigations into the nature of the active catalyst revealed that while Bi(OTf)₃ is the reagent used, the true catalyst may be triflic acid generated in situ. acs.org This was supported by an experiment where the addition of a specific triflic acid scavenger, 2,6-di-tert-butyl-4-methylpyridine (B104953) (DTBMP), resulted in a very low yield of the cleavage product. acs.org
Exclusion of Radical Pathways : To rule out a radical-based mechanism involving C-H oxidation, reactions were conducted under a nitrogen atmosphere and in the presence of a radical scavenger (BHT). researchgate.net In both cases, the desired C-N cleavage product was obtained in high yields, unambiguously demonstrating that the reaction does not proceed via a radical pathway. acs.orgresearchgate.net
Intermediate Trapping and Identification : Mass spectrometry has been employed to verify the formation of key intermediates. nih.govacs.org For instance, the acid-catalyzed self-condensation (trimerization) of the released 3,4-dimethoxybenzyl fragment was observed, leading to the formation of a tribenzocyclononane product, which was identified by mass spectroscopy. nih.govacs.org This provides indirect but strong evidence for the generation of the benzylic carbocation intermediate during the reaction. acs.org
The efficiency and selectivity of the C-N bond cleavage are also influenced by the electronic properties of other substituents on the sulfonamide. For example, when an analogue bearing a highly electron-rich 3,4-dimethoxyphenyl group was subjected to the reaction conditions, a mixture of products was observed. nih.gov While the primary C-N cleavage product was formed, significant amounts of a detosylated product (from N-S cleavage) and a sulfonyl-migrated product were also isolated, suggesting that increased electron density on the non-DMB nitrogen can open up competing reaction pathways. nih.gov
Conversely, analogues with less-activated benzyl groups, such as a 4-bromobenzyl substituent, were found to be completely inactive toward this catalytic cleavage method, underscoring the necessity of the stabilizing electron-donating groups on the benzyl moiety that is cleaved. acs.org
The table below summarizes the results of the catalytic C-N bond cleavage for various analogues of DMB-protected tertiary sulfonamides, highlighting the scope and efficiency of this transformation. nih.gov
| Substrate Analogue | Aryl/Alkyl Group (R) | Cleavage Product | Yield (%) |
|---|---|---|---|
| N-(3,4-dimethoxybenzyl)-N-phenyl-p-toluenesulfonamide | Phenyl | N-phenyl-p-toluenesulfonamide | 95 |
| N-(3,4-dimethoxybenzyl)-N-(p-tolyl)-p-toluenesulfonamide | p-Tolyl | N-(p-tolyl)-p-toluenesulfonamide | 92 |
| N-(3,4-dimethoxybenzyl)-N-(2,4-dimethylphenyl)-p-toluenesulfonamide | 2,4-Dimethylphenyl | N-(2,4-dimethylphenyl)-p-toluenesulfonamide | 90 |
| N-(3,4-dimethoxybenzyl)-N-(m-chlorophenyl)-p-toluenesulfonamide | m-Chlorophenyl | N-(m-chlorophenyl)-p-toluenesulfonamide | 94 |
| N-(3,4-dimethoxybenzyl)-N-(3,4-dimethoxyphenyl)-p-toluenesulfonamide | 3,4-Dimethoxyphenyl | N-(3,4-dimethoxyphenyl)-p-toluenesulfonamide | 60 |
Exploration of Biological Activities and Molecular Pharmacological Targets
Broad Spectrum of Reported Bioactivities for Sulfamide (B24259) and Sulfonamide Analogues
Sulfonamides represent one of the most prolific classes of therapeutic agents, a journey that began with the discovery of the antibacterial "sulfa" drugs. Their structural simplicity and synthetic accessibility have allowed for the creation of vast libraries of derivatives. This chemical diversity has, in turn, unveiled a remarkable range of pharmacological applications. Beyond their initial use as antimicrobial agents, these compounds are now recognized for their roles in managing conditions such as glaucoma, epilepsy, cancer, and inflammation. The core of their activity often lies in the sulfonamide moiety (-SO₂NH-), which can act as a mimic of other chemical groups or directly participate in binding to biological targets, most notably as a zinc-binding group in metalloenzymes.
Anti-inflammatory Properties
Inflammation is a complex biological response implicated in numerous diseases. The sulfonamide scaffold has been effectively utilized to develop potent anti-inflammatory agents. A prominent example is the class of selective cyclooxygenase-2 (COX-2) inhibitors, such as celecoxib, which contains a sulfonamide moiety. These drugs function by inhibiting the production of prostaglandins, which are key mediators of inflammation.
More recent research continues to explore novel sulfonamide derivatives for their anti-inflammatory effects. Studies have shown that certain amide/sulfonamide compounds can potently reduce the release of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), from stimulated immune cells. nih.govmdpi.com For example, specific derivatives have demonstrated the ability to inhibit IL-6 production with IC₅₀ values as low as 0.61 µM and TNF-α production with an IC₅₀ of 4.34 µM. This activity is often mediated through the inhibition of key signaling pathways, such as the NF-κB pathway, which is a central regulator of the inflammatory response.
Anticancer Activities and Cell Proliferation Inhibition
The application of sulfonamides in oncology is a rapidly expanding field. These compounds can exert anticancer effects through various mechanisms, most notably through the inhibition of carbonic anhydrases, which are discussed in a later section. Beyond this, sulfonamides have been shown to induce cell cycle arrest and apoptosis in cancer cells.
Numerous studies have evaluated the antiproliferative activity of novel sulfonamide and sulfamide derivatives against a range of human cancer cell lines. For instance, certain cyclic sulfamides have shown selective inhibition of breast cancer cell lines like MDA-MB-468. nih.gov One study on 2,5-Dichlorothiophene-3-sulfonamide reported potent cytotoxic activity against HeLa (cervical cancer), MDA-MB-231, and MCF-7 (breast cancer) cell lines, with IC₅₀ values of 7.2 µM, 4.62 µM, and 7.13 µM, respectively. nih.gov Similarly, a series of 1-acylated indoline-5-sulfonamides demonstrated moderate antiproliferative effects against the MCF7 breast cancer cell line, with some compounds showing enhanced activity under hypoxic (low oxygen) conditions, which are common in solid tumors. mdpi.com
| Compound/Derivative | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Reference |
| 2,5-Dichlorothiophene-3-sulfonamide | HeLa (Cervical) | 7.2 µM | nih.gov |
| 2,5-Dichlorothiophene-3-sulfonamide | MDA-MB-231 (Breast) | 4.62 µM | nih.gov |
| 2,5-Dichlorothiophene-3-sulfonamide | MCF-7 (Breast) | 7.13 µM | nih.gov |
| N-ethyl toluene-4-sulfonamide | HeLa (Cervical) | 10.9 µM | nih.gov |
| 1-Acylated indoline-5-sulfonamide (B1311495) (Compound 4f) | MCF-7 (Breast, Hypoxia) | 12.9 µM | mdpi.com |
Enzyme Inhibition Profiling
A primary reason for the broad biological activity of sulfonamides is their ability to act as highly effective enzyme inhibitors, particularly against metalloenzymes.
Carbonic anhydrases (CAs) are a family of ubiquitous zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in treating glaucoma, epilepsy, and certain types of cancer where specific isoforms (e.g., hCA IX and XII) are overexpressed.
The sulfonamide group is a classic zinc-binding group and is the cornerstone of most CA inhibitors. The deprotonated sulfonamide nitrogen (SO₂NH⁻) coordinates directly to the Zn²⁺ ion in the enzyme's active site, effectively blocking its catalytic activity. acs.org This interaction is highly potent, with many sulfonamide derivatives exhibiting inhibition constants (Kᵢ) in the low nanomolar range against various CA isoforms. nih.gov For instance, studies on novel sulfonamide derivatives have reported Kᵢ values against the widespread cytosolic isoforms hCA I and hCA II in the ranges of 2.62–136.54 nM and 5.74–210.58 nM, respectively. nih.gov Research has also focused on developing isoform-selective inhibitors to reduce side effects, with some compounds showing high selectivity for tumor-associated isoforms like hCA IX and XII over the more common hCA I and II. mdpi.comacs.org Furthermore, the inhibition of bacterial CAs is being explored as a novel antimicrobial strategy. acs.org
| Compound Class/Derivative | Enzyme Isoform | Inhibition Constant (Kᵢ) | Reference |
| Pyrazole-carboxamide Sulfonamide (Compound 15) | hCA I | 725.6 nM | nih.gov |
| Pyrazole-carboxamide Sulfonamide (Compound 15) | hCA II | 3.3 nM | nih.gov |
| Pyrazole-carboxamide Sulfonamide (Compound 15) | hCA IX | 6.1 nM | nih.gov |
| Indole-linked triazole sulfonamide (Compound 5f) | Mtb CA (bacterial) | Good inhibitory constant | acs.org |
| 1-Acylated indoline-5-sulfonamide (Compound 4f) | hCA IX | 132.8 nM | mdpi.com |
| 1-Acylated indoline-5-sulfonamide (Compound 4f) | hCA XII | 41.3 nM | mdpi.com |
Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine. In neurodegenerative conditions like Alzheimer's disease, the levels and relative importance of these enzymes change, and inhibiting BChE has emerged as a promising therapeutic strategy for later stages of the disease.
The versatile sulfonamide scaffold has been incorporated into novel cholinesterase inhibitors. Research has identified several sulfonamide-based compounds that exhibit potent and selective inhibition of BChE. In one study, a series of novel sulfonamide-based carbamates were evaluated, with the most potent compound showing a BChE inhibition IC₅₀ value of 4.33 µM, which was approximately 9-fold more effective than the standard drug rivastigmine. nih.gov Another study focusing on N,2-diphenyl-2-(phenylsulfonamido)acetamide derivatives identified compounds with significant BChE inhibitory activity, with IC₅₀ values as low as 7.331 µM. nih.govbohrium.com These findings highlight the potential of sulfonamide derivatives in the development of new treatments for neurodegenerative disorders.
| Compound Class/Derivative | Enzyme | Activity (IC₅₀) | Reference |
| Sulfonamide-based carbamate (B1207046) (Compound 5k) | BChE | 4.33 µM | nih.gov |
| N,2-diphenyl-2-(phenylsulfonamido)acetamide (Compound 30) | BChE | 7.331 µM | nih.gov |
| N,2-diphenyl-2-(phenylsulfonamido)acetamide (Compound 33) | BChE | 10.964 µM | nih.gov |
| Thiazole-piperazine sulphonamide (Compound 8c) | AChE | 2.52 µM | researchgate.net |
| Thiazole-piperazine sulphonamide (Compound 8g) | AChE | 2.14 µM | researchgate.net |
Inhibition of Amyloid Aggregation and Mitigation of Neurotoxicity
The aggregation of amyloid-beta (Aβ) peptides is a central event in the pathology of Alzheimer's disease, leading to the formation of neurotoxic plaques. Small molecules that can inhibit this aggregation process are of significant therapeutic interest. Studies have shown that compounds structurally related to N-benzyl-N'-(3,4-dimethoxybenzyl)sulfamide possess such capabilities.
For instance, a recent study discovered that certain fluorinated benzenesulfonamides can slow the aggregation process of amyloid-beta peptides by more than threefold. nih.gov The research indicated that the specific arrangement of the benzenesulfonamide (B165840) core, a hydrophobic substituent, and a benzoic acid was crucial for this inhibitory activity. nih.gov Furthermore, these selected inhibitors were shown to increase the survivability of cells exposed to the toxic effects of amyloid-beta peptides. nih.gov Similarly, other research has demonstrated that N-benzylbenzamide derivatives can inhibit Aβ42 aggregation and protect hippocampal neuronal cells from Aβ42-induced cytotoxicity. This highlights the potential role of the benzyl (B1604629) group in mediating these neuroprotective effects.
These findings suggest that the N-benzyl and sulfonamide components of this compound could confer an ability to interfere with the formation of amyloid fibrils and reduce their associated neurotoxicity.
Ligand Activity at Specific Receptors (e.g., Kappa Opioid Receptor (KOR), TRPV1)
The sulfonamide scaffold is a recognized pharmacophore for targeting various receptors, including the Kappa Opioid Receptor (KOR), which is implicated in pain, mood, and addiction. A focused study on a sulfonamide-based KOR antagonist series led to the development of analogues with potent inhibitory activity. nih.gov The lead compound from this series demonstrated a four-fold increase in potency (IC50 = 18.9 ± 4.4 nM) compared to the initial lead (IC50 = 83.5 ± 20 nM) and was found to achieve suitable levels in the brain. nih.gov The presence of a 4-methylbenzylamine-4-methylbenzenesulfonamide moiety has also been noted in a KOR antagonist, indicating that the N-benzylsulfonamide structure is compatible with KOR binding. researchgate.net
The Transient Receptor Potential Vanilloid 1 (TRPV1), a receptor involved in pain and temperature sensation, is another potential target. frontiersin.orgnih.govwikipedia.orgnih.gov While direct evidence linking sulfonamides to TRPV1 is scarce, compounds with benzyl and dimethoxy-substituted phenyl rings, similar to the 3,4-dimethoxybenzyl group, are common among TRPV1 modulators. For example, capsaicin, the archetypal TRPV1 agonist, features a vanillyl group (4-hydroxy-3-methoxybenzyl). The structural similarity suggests a potential, though unconfirmed, interaction.
Hypothesized Mechanisms of Action and Molecular Interactions
The potential biological activities of this compound are underpinned by several hypothesized mechanisms at the molecular level. These include the modulation of protein-protein interactions, direct inhibition of enzyme function, and interference with protein aggregation pathways.
Protein-Protein Interaction Modulation (e.g., S100A2-p53 pathway)
The interaction between the S100A2 protein and the tumor suppressor p53 is a validated drug target, particularly in pancreatic cancer where S100A2 is often upregulated. researchgate.netnewcastle.edu.au Inhibition of this interaction can restore p53's tumor-suppressing function. Notably, a class of 3,5-bis(trifluoromethyl)benzene sulfonamides has been specifically designed to target this pathway. nih.govresearchgate.net
In silico screening identified N-(6-((4-bromobenzyl)amino)hexyl)-3,5-bis(trifluoromethyl)benzene sulfonamide as a potential inhibitor that binds to the S100A2-p53 binding groove. researchgate.netnih.gov Subsequent in vitro testing confirmed its activity, with a cell growth inhibition (GI50) value of 2.97 µM in the MiaPaCa-2 pancreatic cancer cell line. nih.govresearchgate.net Docking studies confirmed that the activity of these compounds correlated well with their predicted binding pose in the S100A2-p53 groove. nih.gov Given that this compound shares the core benzenesulfonamide structure, it is plausible that it could also modulate this critical protein-protein interaction.
| Compound | Target Pathway | Cell Line | Activity (GI50) | Reference |
|---|---|---|---|---|
| N-(6-((4-bromobenzyl)amino)hexyl)-3,5-bis(trifluoromethyl)benzene sulfonamide | S100A2-p53 | MiaPaCa-2 (Pancreatic Cancer) | 2.97 µM | nih.govresearchgate.net |
Enzyme Active Site Binding and Competitive Inhibition
The sulfonamide group is a classic zinc-binding pharmacophore found in numerous enzyme inhibitors. Benzenesulfonamide derivatives have been extensively developed as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes. nih.govrsc.org For example, N-benzyl-4-sulfamoylbenzamide is a potent inhibitor of carbonic anhydrase II. nih.gov Novel series of benzenesulfonamide derivatives have shown low to medium nanomolar inhibitory potential against several human CA isoforms (hCA I, II, VII, and IX). nih.gov
Beyond CAs, the N-benzyl moiety is also found in inhibitors of other enzymes. A novel class of antitubercular agents based on an N-benzyl-4-((heteroaryl)methyl)benzamide template were identified as direct inhibitors of the NADH-dependent 2-trans enoyl-acyl carrier protein reductase (InhA). nih.gov These examples of enzyme inhibition by structurally related molecules suggest a high probability that this compound could act as an enzyme inhibitor by binding to the active site of target enzymes, potentially through coordination of the sulfonamide group with a metal cofactor or through other non-covalent interactions.
| Compound Class | Target Enzyme | Activity | Reference |
|---|---|---|---|
| Benzenesulfonamide Derivatives | Carbonic Anhydrase II & VII | Nanomolar Inhibition | nih.gov |
| N-benzyl-4-sulfamoylbenzamide | Carbonic Anhydrase II | Potent Inhibitor | nih.gov |
| N-benzyl-4-((heteroaryl)methyl)benzamides | InhA Reductase | Potent Inhibitors | nih.gov |
Interactions with Amyloid-Beta (Aβ42) Aggregation Pathways
The mechanism by which small molecules inhibit Aβ aggregation can be complex, involving non-covalent interactions that stabilize non-toxic monomeric or oligomeric forms of the peptide, thereby preventing their assembly into larger, pathogenic fibrils. nih.govmdpi.com As noted, fluorinated benzenesulfonamides have been shown to slow Aβ aggregation. nih.gov The study suggested that these compounds form a complex with the amyloid peptide, resulting in fibrils with different structural morphologies (varied cross-sectional height) compared to uninhibited fibrils. nih.gov This indicates a direct interaction with the Aβ peptide along its aggregation pathway. The combination of aromatic rings (benzyl and dimethoxybenzyl) and the polar sulfonamide group in this compound provides the necessary hydrophobic and hydrogen-bonding features to potentially interact with Aβ monomers or early oligomers, disrupting the self-assembly process that leads to toxic fibril formation.
Structure Activity Relationship Sar Studies and Rational Molecular Design
Systematic Analysis of Structural Modifications on Biological Activity
Influence of Benzyl (B1604629) and Dimethoxybenzyl Moieties on Potency
The benzyl and 3,4-dimethoxybenzyl groups are fundamental to the interaction of N-benzyl-N'-(3,4-dimethoxybenzyl)sulfamide with its biological targets. Research on a series of N-(substituted benzyl)sulfamides as inhibitors of human carbonic anhydrase (hCA) isozymes I and II has shed light on the importance of these aromatic moieties. nih.gov
The unsubstituted N-benzylsulfamide serves as a baseline for understanding the impact of substitutions. The introduction of methoxy (B1213986) groups on the benzyl ring has been shown to significantly modulate inhibitory activity. For instance, a single methoxy group at the 4-position of the benzyl ring leads to potent inhibition of both hCA I and hCA II. nih.gov The presence of two methoxy groups, as in the 3,4-dimethoxybenzyl moiety, is also associated with strong inhibitory potential.
The following table summarizes the carbonic anhydrase inhibitory activity of a series of N-(substituted benzyl)sulfamide analogs, highlighting the influence of the substitution pattern on the benzyl ring.
| Compound Name | Substitution on Benzyl Ring | hCA I Ki (nM) | hCA II Ki (nM) |
|---|---|---|---|
| N-(4-methoxybenzyl)sulfamide | 4-OCH3 | 35.61 | 112.01 |
| N-(3-methoxybenzyl)sulfamide | 3-OCH3 | 837.09 | 154.52 |
| N-(2-methoxybenzyl)sulfamide | 2-OCH3 | 28.48 | 268.01 |
| N-(3,5-dimethoxybenzyl)sulfamide | 3,5-(OCH3)2 | 54.01 | 187.04 |
| N-(2,5-dimethoxybenzyl)sulfamide | 2,5-(OCH3)2 | 76.04 | 201.08 |
Data sourced from Naderi et al. (2014). nih.gov
Impact of Substituent Electronic and Steric Properties
The electronic properties of substituents on the benzyl rings play a crucial role in determining the biological activity of sulfamide (B24259) derivatives. Electron-donating groups, such as methoxy groups, can influence the electron density of the aromatic ring and the sulfamide moiety, which can in turn affect binding interactions with the target enzyme. The position of these substituents is also critical, as it dictates the spatial arrangement of electron-rich regions and potential hydrogen bond acceptors.
In the context of N,N'-dibenzylsulfamides, the steric bulk of the two benzyl groups is a significant factor. The presence of two substituents on the sulfamide nitrogen atoms can restrict the conformational flexibility of the molecule. This can be advantageous if the resulting conformation is favorable for binding to the active site of a target enzyme, but detrimental if it introduces steric hindrance that prevents optimal interaction. The relative orientation of the two benzyl rings and the substituents upon them will ultimately define the three-dimensional shape of the molecule and its ability to fit within a binding pocket.
Correlation of Lipophilicity with Biological Activity
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a key physicochemical parameter that influences the pharmacokinetic and pharmacodynamic properties of a drug candidate. It affects a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to cross cell membranes and interact with its target.
Quantitative Structure-Activity Relationship (QSAR) Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of novel compounds and guide the design of more effective analogs.
For sulfamide and sulfonamide derivatives, various QSAR studies have been conducted to understand the structural requirements for their biological activities, including carbonic anhydrase inhibition. These studies often employ a range of molecular descriptors, such as:
Electronic descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moments, and energies of molecular orbitals (HOMO and LUMO). They can provide insights into the electrostatic and hydrogen bonding interactions between the inhibitor and the enzyme.
Steric descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. They are important for understanding how well the inhibitor fits into the active site of the target.
Hydrophobic descriptors: These quantify the lipophilicity of the molecule, such as logP. They are crucial for understanding the hydrophobic interactions that often play a significant role in ligand-receptor binding.
Topological descriptors: These are numerical values derived from the two-dimensional representation of the molecule, which describe its connectivity and branching.
By developing a robust QSAR model for a series of N,N'-dibenzylsulfamide analogs, it would be possible to predict the carbonic anhydrase inhibitory activity of new derivatives and to identify the key structural features that are most important for potency. This information would be invaluable for the rational design of novel and more effective inhibitors based on the this compound scaffold.
Computational and Theoretical Chemistry in the Study of N Benzyl N 3,4 Dimethoxybenzyl Sulfamide
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule. These methods are used to determine the electronic structure and predict various chemical and physical characteristics of N-benzyl-N'-(3,4-dimethoxybenzyl)sulfamide from first principles.
Density Functional Theory (DFT) is a robust computational method used to investigate the molecular structure and vibrational properties of molecules. researchgate.net For compounds like this compound, DFT calculations, often employing functionals such as B3LYP combined with basis sets like 6-311++G(d,p), are used to find the most stable three-dimensional arrangement of atoms (optimized geometry). kau.edu.saresearchgate.net These calculations provide detailed information on bond lengths, bond angles, and dihedral angles that define the molecule's shape. kau.edu.sa For instance, studies on similar sulfonamide-containing molecules have successfully correlated DFT-calculated geometries with experimental X-ray diffraction data. kau.edu.samdpi.com
Furthermore, DFT is used to compute the vibrational frequencies of the molecule, which correspond to the infrared (IR) and Raman spectra. nih.govnih.gov Each calculated frequency can be assigned to specific vibrational modes, such as the characteristic symmetric and asymmetric stretching of the sulfonyl (SO2) group, N-H stretching, and various C-H and C-N bond vibrations. mdpi.comnih.gov These theoretical spectra are crucial for interpreting experimental spectroscopic data and confirming the molecular structure.
The following table presents representative theoretical data for key structural parameters and vibrational frequencies for sulfonamide-related structures, as determined by DFT calculations in scientific literature.
Table 1: Representative Theoretical Molecular Geometry and Vibrational Frequencies for Sulfonamide-Type Compounds| Parameter | Typical Calculated Value | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |
|---|---|---|---|
| S=O Bond Length | ~1.45 Å | SO₂ Asymmetric Stretch | ~1315 - 1385 cm⁻¹ mdpi.com |
| S-N Bond Length | ~1.63 Å mdpi.com | SO₂ Symmetric Stretch | ~1150 - 1165 cm⁻¹ mdpi.com |
| C-S Bond Length | ~1.77 Å | S-N Stretch | ~910 - 960 cm⁻¹ mdpi.com |
| N-H Bond Length | ~1.02 Å | N-H Stretch | ~3290 - 3495 cm⁻¹ nih.gov |
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's electronic properties and chemical reactivity. kau.edu.sa The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability. nih.gov
A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests the molecule is more polarizable and has higher chemical reactivity and biological activity. nih.govnih.gov For this compound, calculating the HOMO-LUMO gap helps predict its reactivity in chemical and biological systems.
The table below shows illustrative HOMO-LUMO energy values for a structurally related benzyl-containing compound as calculated by DFT methods.
Table 2: Example Frontier Molecular Orbital Energies| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -7.28 nih.gov |
| LUMO Energy | -4.92 nih.gov |
| Energy Gap (ΔE) | 2.36 |
From the calculated HOMO and LUMO energy values, several global chemical reactivity descriptors can be derived to further characterize the physicochemical nature of this compound. nih.gov These descriptors provide quantitative measures of the molecule's stability and reactivity.
Ionization Energy (I): The energy required to remove an electron, approximated as I ≈ -E(HOMO).
Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -E(LUMO).
Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap. nih.gov
Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the molecule's electron cloud can be polarized.
Chemical Potential (μ): Related to the escaping tendency of electrons, calculated as μ = -(I + A) / 2.
Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons; a higher value indicates a better electrophile. nih.gov
These theoretical descriptors are valuable in quantitative structure-activity relationship (QSAR) studies, which correlate a molecule's chemical properties with its biological activity. nih.gov
The following table provides an example of theoretical physicochemical descriptors calculated for a related compound based on its HOMO and LUMO energies.
Table 3: Representative Theoretical Physicochemical Descriptors| Descriptor | Calculated Value (eV) |
|---|---|
| Ionization Energy (I) | 7.28 nih.gov |
| Electron Affinity (A) | 4.92 nih.gov |
| Chemical Hardness (η) | 1.18 nih.gov |
| Chemical Potential (μ) | -6.10 nih.gov |
| Electrophilicity Index (ω) | 15.77 nih.gov |
| Chemical Softness (S) | 0.85 eV⁻¹ nih.gov |
Molecular Docking and Ligand-Protein Interaction Simulations
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. rjb.ro This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level.
For this compound, molecular docking simulations can identify its most likely binding pose within the active site of a specific enzyme or receptor. The process involves preparing the 3D structures of both the ligand and the protein target (e.g., from the Protein Data Bank) and using a docking algorithm, such as AutoDock Vina, to explore possible binding conformations. mdpi.comscirp.org
The simulation results are ranked using a scoring function, which estimates the binding affinity, typically expressed in kcal/mol. scirp.org A lower binding energy value indicates a more stable and favorable interaction between the ligand and the protein. nih.gov Sulfonamide and sulfamide (B24259) derivatives are known to target a range of enzymes, including carbonic anhydrases, cholinesterases, and bacterial enzymes like dihydropteroate (B1496061) synthase (DHPS). scirp.orgnih.govatauni.edu.tr Docking studies can predict whether this compound has a favorable binding affinity for these or other relevant biological targets.
The table below illustrates typical binding affinities of sulfonamide derivatives with various protein targets, as reported in molecular docking studies.
Table 4: Example Binding Affinities of Sulfonamide Derivatives with Protein Targets| Compound Type | Protein Target (PDB ID) | Binding Affinity (kcal/mol) |
|---|---|---|
| Sulfonamide Derivative | Acetylcholinesterase (1EVE) | -7.6 to -8.5 scirp.org |
| Sulfamide Derivative | Human Carbonic Anhydrase I | -7.1 atauni.edu.tr |
| Sulfamide Derivative | Human Carbonic Anhydrase II | -7.9 atauni.edu.tr |
| Benzene Sulfonamide | Breast Cancer Receptor (4PYP) | -7.1 to -8.5 nih.gov |
Beyond predicting binding affinity, docking simulations provide detailed insights into the specific non-covalent interactions that stabilize the ligand-protein complex. nih.gov Analysis of the docked pose reveals which amino acid residues in the protein's active site are crucial for binding. nih.gov
These interactions can include:
Hydrogen Bonds: Formed between hydrogen bond donors (like the N-H groups in the sulfamide) and acceptors (like the oxygen atoms of carbonyl groups on protein residues such as His 41). nih.govmdpi.com
Hydrophobic Interactions: Occur between the nonpolar parts of the ligand (e.g., the benzyl (B1604629) and dimethoxybenzyl rings) and hydrophobic residues in the binding pocket (e.g., Valine, Leucine).
Pi-Interactions: Including pi-pi stacking or pi-alkyl interactions between the aromatic rings of the ligand and residues like Tyrosine or Tryptophan. mdpi.com
Identifying these key interactions is vital for understanding the basis of molecular recognition and for designing more potent and selective analogs of this compound.
This table provides examples of key amino acid residues and the types of interactions they form with sulfonamide-based ligands in a protein's active site.
Table 5: Illustrative Ligand-Target Interactions from Docking Studies| Amino Acid Residue | Type of Interaction | Interacting Ligand Group |
|---|---|---|
| HIS 41 | Hydrogen Bond | Sulfonamide Oxygen nih.gov |
| ARG 426 | Hydrogen Bond | Sulfonamide Group rjb.ro |
| MET 165 | Hydrogen Bond | Nitro Group (on analog) nih.gov |
| VAL 662 | Hydrophobic | Aromatic Ring rjb.ro |
| THR 25 | Pi-Interaction | Indole Moiety (on analog) mdpi.com |
Pharmacophore Modeling for Ligand-Based Design
Pharmacophore modeling is a cornerstone of ligand-based drug design, particularly when the three-dimensional structure of the biological target is unknown. researchgate.net A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific target receptor and trigger a biological response. researchgate.net The process involves identifying the common chemical functionalities shared by a set of known active molecules and mapping their spatial arrangement. researchgate.net
For a compound like this compound and its analogs, a ligand-based pharmacophore model would be constructed by first compiling a "training set" of structurally related sulfamide derivatives with known biological activities against a particular target. The three-dimensional conformations of these molecules are then generated and superimposed to identify shared chemical features. These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), and aromatic rings (AR). researchgate.net
In the case of the this compound scaffold, a hypothetical pharmacophore model could be generated based on its key structural components. The sulfonyl oxygens are strong hydrogen bond acceptors, the N-H groups can act as hydrogen bond donors, and the benzyl and dimethoxybenzyl groups provide distinct hydrophobic and aromatic features. nih.gov The spatial relationship between these features is crucial for activity. A validated pharmacophore model serves as a 3D query for searching chemical databases to find novel, structurally diverse compounds that possess the same essential features and are therefore likely to be active. researchgate.net
| Feature Type | Potential Structural Origin in this compound | Number of Features |
| Hydrogen Bond Acceptor (HBA) | Sulfonyl group (SO₂) oxygens, Methoxy (B1213986) group oxygens | 2-4 |
| Hydrogen Bond Donor (HBD) | Sulfamide N-H groups | 1-2 |
| Aromatic Ring (AR) | Benzyl ring, 3,4-dimethoxybenzyl ring | 2 |
| Hydrophobic (H) | Phenyl and benzyl moieties | 2 |
Table 1: Example of a hypothetical pharmacophore feature table for this compound. This table illustrates the key chemical features that would be identified during pharmacophore model generation for use in ligand-based design.
In Silico Screening and Virtual Ligand Design
Once a robust pharmacophore model is developed, it can be employed in in silico screening, also known as virtual screening. This computational technique involves rapidly searching large libraries of chemical compounds to identify molecules that geometrically and chemically match the pharmacophore hypothesis. sciepub.com This process acts as a filter, significantly narrowing down the number of compounds that need to be synthesized and tested experimentally. nih.gov
The virtual screening workflow begins with the pharmacophore model as a 3D query against databases containing millions of compounds. Molecules that fit the query are identified as "hits." These initial hits are then typically subjected to further computational filtering. This often includes applying drug-likeness filters, such as Lipinski's Rule of Five, to assess their potential as orally bioavailable drugs. nih.gov
Following this, molecular docking studies are often performed to predict how the hit compounds might bind to a model of the target protein. sciepub.comnih.gov Docking algorithms place the ligand into the binding site of the receptor and calculate a score that estimates the binding affinity. sciepub.com This helps to prioritize the most promising candidates for synthesis and biological evaluation. For sulfamide derivatives, docking studies can reveal key interactions, such as hydrogen bonds between the sulfonyl oxygens and specific amino acid residues in the receptor's active site. researchgate.net This detailed understanding of binding modes can then guide virtual ligand design, where the structures of the hits are computationally modified to optimize their interaction with the target, leading to the design of novel derivatives with potentially enhanced potency and selectivity. researchgate.net
| Compound ID | Fitness Score | Predicted Interactions | Key Moieties |
| Hit 1 | 2.85 | H-bond with Serine, Pi-Pi stacking with Phenylalanine | Catechol |
| Hit 2 | 2.71 | H-bond with Arginine, Hydrophobic interaction | N-benzylsulfonamide |
| Hit 3 | 2.65 | H-bond with Aspartate, H-bond with Glycine | Biphenylsulfonamide |
| Hit 4 | 2.59 | Pi-Pi stacking with Tyrosine | Indole |
Table 2: Illustrative data from a hypothetical virtual screening campaign based on a pharmacophore model derived from sulfamide analogs. The fitness score represents how well the compound matches the pharmacophore query, and predicted interactions are derived from subsequent docking studies.
Development of N Benzyl N 3,4 Dimethoxybenzyl Sulfamide Derivatives and Analogues
Strategies for Designing Novel Sulfamide (B24259) and Sulfonamide Analogues
The design of new sulfamide and sulfonamide analogues is a systematic process that employs various medicinal chemistry strategies to optimize biological activity. A key approach is ligand-based design, where structural modifications are guided by the pharmacophoric features of known active compounds. nih.gov This involves altering substituents on the aromatic rings to probe the impact of electronic and steric effects on target interaction. For instance, replacing the 3,4-dimethoxyphenyl group with other substituted aromatic or heteroaromatic moieties can explore different binding pockets of a target receptor. nih.gov
Another prevalent strategy is the structure-activity relationship (SAR) study, which systematically investigates how changes in a molecule's structure affect its biological activity. nih.govnih.gov By synthesizing a series of compounds with varied substituents, researchers can identify key functional groups and structural features essential for efficacy. For example, introducing different electron-donating or electron-withdrawing groups onto the benzyl (B1604629) or phenyl rings can modulate the compound's electronic properties and, consequently, its interaction with biological targets. nih.gov
Molecular hybridization is also a powerful design strategy. This involves combining structural features from different pharmacologically active molecules to create a new hybrid compound with potentially enhanced or dual activity. For example, incorporating a piperidine (B6355638) moiety, as seen in N-benzyl piperidine derivatives, can be a strategy to target enzymes like histone deacetylase (HDAC) and acetylcholinesterase (AChE). nih.gov Furthermore, computational methods such as molecular docking are employed to predict the binding modes of designed compounds with their target proteins, helping to rationalize SAR data and guide the design of more potent inhibitors. atauni.edu.tr
Synthesis and Biological Evaluation of Substituted Derivatives
The synthesis of sulfamide and sulfonamide derivatives involves well-established chemical reactions. A common method for synthesizing sulfonamides is the reaction of an appropriate amine with a benzenesulfonyl chloride in the presence of a base like triethylamine (B128534). impactfactor.org For sulfamides, the synthesis may involve reactions starting from materials like 4-phenylbutanoic acids, which can be converted to the corresponding amines via a Curtius reaction, followed by reaction with a sulfamoyl chloride. atauni.edu.tr The synthesis of more complex analogues, such as N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives, can be achieved through a multi-step process involving esterification, hydrazinolysis, and subsequent condensation with various aromatic aldehydes. nih.gov
Once synthesized, these derivatives undergo rigorous biological evaluation to determine their therapeutic potential. This screening process often includes in vitro assays against a panel of targets. For example, compounds are frequently tested for their antimicrobial activity against various strains of bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). nih.gov The efficacy is often quantified by measuring the diameter of the inhibition zone in an agar (B569324) well diffusion assay. nih.gov
Beyond antimicrobial testing, derivatives are also evaluated for other activities such as enzyme inhibition. For instance, novel sulfamides have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms I and II, as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets for various diseases. atauni.edu.tr The inhibitory potency is typically expressed as the concentration required to inhibit 50% of the enzyme's activity (IC50) or as the inhibition constant (Ki). Furthermore, anticancer activity is a significant area of investigation, with compounds being tested against various cancer cell lines like PC3 (prostate cancer), Bcap37 (breast cancer), and BGC823 (gastric cancer) using methods like the MTT assay to determine cell viability. nih.gov
The research findings from these evaluations are often presented in detailed data tables to compare the efficacy of the newly synthesized compounds.
Table 1: Biological Activity of Selected Sulfamide and Benzohydrazide Derivatives This table is interactive. You can sort the data by clicking on the column headers.
| Compound | Target/Organism | Activity Type | Potency (IC50 / Ki / Inhibition Zone) |
|---|---|---|---|
| N,N-dimethyl-[3-(2,4-dimethoxyphenyl)propyl]sulfamide (25) | Acetylcholinesterase (AChE) | Inhibition Constant (Ki) | 94.22 ± 42.37 nM atauni.edu.tr |
| N,N-dimethyl-[3-(2,4-dimethoxyphenyl)propyl]sulfamide (25) | Butyrylcholinesterase (BChE) | Inhibition Constant (Ki) | 230.91 ± 46.22 nM atauni.edu.tr |
| N,N-dimethyl-[3-(3,4-dimethoxyphenyl)propyl]sulfamide (27) | Carbonic Anhydrase I (hCA I) | Inhibition | Potent Inhibitor atauni.edu.tr |
| N,N-dimethyl-[3-(3,5-dimethoxyphenyl)propyl]sulfamide (26) | Carbonic Anhydrase II (hCA II) | Inhibition | Potent Inhibitor atauni.edu.tr |
| Compound 4a (p-amino phenyl side chain) | C. albicans | Antifungal | Best antifungal activity in series nih.gov |
| Compound 4i (quinolinyl side-chain) | A. baumanii | Antibacterial | Most inhibitory activity nih.gov |
| Compound 2a | PC3 (Prostate Cancer) Cell Line | Antiproliferative (IC50) | 0.2 µM nih.gov |
| Compound 2b | PC3 (Prostate Cancer) Cell Line | Antiproliferative (IC50) | 1.8 µM nih.gov |
| Compound 2c | PC3 (Prostate Cancer) Cell Line | Antiproliferative (IC50) | 0.2 µM nih.gov |
| Compound 2f | PC3 (Prostate Cancer) Cell Line | Antiproliferative (IC50) | 1.2 µM nih.gov |
| Compound d5 | Histone Deacetylase (HDAC) | Inhibition (IC50) | 0.17 µM nih.gov |
| Compound d5 | Acetylcholinesterase (AChE) | Inhibition (IC50) | 6.89 µM nih.gov |
| Compound d10 | Histone Deacetylase (HDAC) | Inhibition (IC50) | 0.45 µM nih.gov |
Future Directions in Academic Research on N Benzyl N 3,4 Dimethoxybenzyl Sulfamide
Identification of Novel Biological Targets and Therapeutic Indications
The therapeutic potential of N-benzyl-N'-(3,4-dimethoxybenzyl)sulfamide is largely untapped. Future research should prioritize the systematic identification of its biological targets to uncover novel therapeutic applications. The sulfonamide scaffold is a well-established pharmacophore present in a wide array of FDA-approved drugs, exhibiting antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.govajchem-b.comresearchgate.net The presence of benzyl (B1604629) and dimethoxybenzyl groups in this compound suggests the possibility of interactions with a diverse range of biological macromolecules.
Initial exploration could focus on established targets of sulfonamide-containing drugs. For instance, various sulfonamide derivatives are known to inhibit enzymes such as carbonic anhydrase, which is implicated in glaucoma and certain types of cancer. researchgate.netajchem-b.com Furthermore, some benzenesulfonamide (B165840) analogs have been identified as kinase inhibitors with potential applications in cancer therapy. nih.gov The structural similarities of this compound to these compounds make kinases and carbonic anhydrases plausible initial targets for investigation.
To broaden the search for novel targets, high-throughput screening (HTS) of this compound against extensive libraries of proteins and cell lines is a crucial next step. nih.gov HTS can rapidly identify potential "hits" and provide initial insights into the compound's mechanism of action.
In parallel with experimental approaches, in silico target prediction methods offer a time- and cost-effective strategy for identifying potential biological targets. creative-biolabs.com These computational tools utilize algorithms based on chemical similarity, data mining, and machine learning to predict interactions between a small molecule and a vast array of proteins. nih.gov By comparing the structure of this compound to databases of compounds with known biological activities, these methods can generate a prioritized list of potential targets for subsequent experimental validation. biorxiv.org
| Potential Biological Target Class | Potential Therapeutic Indication | Rationale |
|---|---|---|
| Kinases | Cancer, Inflammatory Disorders | Many N-benzylsulfonamide derivatives exhibit kinase inhibitory activity. nih.gov |
| Carbonic Anhydrases | Glaucoma, Cancer | The sulfonamide moiety is a classic inhibitor of carbonic anhydrases. researchgate.netajchem-b.com |
| Microbial Enzymes (e.g., Dihydropteroate (B1496061) Synthase) | Bacterial Infections | Sulfonamides are foundational antibacterial agents. ajchem-b.com |
| Viral Proteases/Polymerases | Viral Infections | Certain sulfonamide derivatives have shown antiviral properties. nih.gov |
Exploration of Advanced Synthetic Methodologies
The development of efficient and versatile synthetic routes is paramount for the future investigation of this compound and its analogs. While traditional methods for sulfonamide synthesis often rely on the reaction of sulfonyl chlorides with amines, these approaches can be limited by harsh reaction conditions and the availability of starting materials. rsc.org
Future research should focus on the exploration of modern, catalytic methods for the synthesis of unsymmetrical sulfamides like this compound. For instance, palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of C-N bonds and could be adapted for the synthesis of aryl sulfamides. thieme-connect.de Additionally, the use of sulfur dioxide surrogates, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), offers a milder and more functional group tolerant alternative to traditional sulfonylating agents. thieme-connect.com
A particularly promising avenue is the application of Sulfur(VI)-Fluoride Exchange (SuFEx) click chemistry. researchgate.netscispace.comrsc.org This robust and high-yielding methodology allows for the efficient synthesis of unsymmetrical sulfamides under mild conditions. researchgate.netrsc.org The development of a SuFEx-based route to this compound would greatly facilitate the synthesis of a diverse library of analogs for structure-activity relationship (SAR) studies.
| Methodology | Advantages | Potential Challenges |
|---|---|---|
| Traditional (Sulfonyl Chloride + Amine) | Well-established, readily available starting materials. | Harsh conditions, limited functional group tolerance. rsc.org |
| Palladium-Catalyzed Cross-Coupling | Mild reaction conditions, broad substrate scope. thieme-connect.de | Catalyst cost and removal. |
| Sulfur Dioxide Surrogates (e.g., DABSO) | High functional group compatibility, operational simplicity. acs.org | Availability and cost of surrogates. |
| SuFEx Click Chemistry | High yields, mild conditions, robust. researchgate.netscispace.comrsc.org | Requires synthesis of sulfamoyl fluoride (B91410) precursors. |
Integration of Cutting-Edge Computational and Experimental Techniques
A synergistic approach that combines computational and experimental techniques will be instrumental in accelerating the discovery and development of this compound as a potential therapeutic agent. jddhs.comfrontiersin.org Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can provide valuable insights into the compound's binding mode and guide the rational design of more potent and selective analogs. nih.govmdpi.com
Molecular docking studies can be employed to predict the binding affinity and orientation of this compound within the active site of its putative biological targets. nih.gov This information can then be used to design modifications to the compound's structure that are predicted to enhance its activity. QSAR modeling, on the other hand, can be used to develop mathematical models that correlate the structural features of a series of related compounds with their biological activity. frontiersin.org These models can then be used to predict the activity of novel, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and experimental testing.
The integration of these in silico approaches with experimental techniques such as high-throughput screening and structural biology (e.g., X-ray crystallography and NMR spectroscopy) will create a powerful feedback loop for lead optimization. jddhs.com Computational predictions can guide experimental efforts, while experimental results can be used to refine and validate the computational models.
Development of Prodrug Strategies and Advanced Chemical Delivery Systems
To enhance the therapeutic potential of this compound, future research should explore the development of prodrug strategies and advanced chemical delivery systems. A prodrug is an inactive or less active derivative of a parent drug that is converted into the active form in vivo. nbinno.com This approach can be used to improve a drug's pharmacokinetic properties, such as its solubility, stability, and bioavailability. nih.gov For sulfonamides, prodrug strategies have been successfully employed to achieve targeted delivery and controlled release. nbinno.comderpharmachemica.com For instance, a succinyl group can be attached to a sulfonamide to create a prodrug that is poorly absorbed in the upper gastrointestinal tract but is hydrolyzed by intestinal enzymes to release the active drug locally. nbinno.com
Another promising approach is the use of nanoparticle-based drug delivery systems. mdpi.com Encapsulating this compound within nanoparticles can protect it from degradation, improve its solubility, and facilitate its targeted delivery to specific tissues or cells. nih.govmdpi.com Various types of nanoparticles, including liposomes, polymeric nanoparticles, and inorganic nanoparticles, could be investigated for their suitability as carriers for this compound. mdpi.com The surface of these nanoparticles can be further functionalized with targeting ligands to enhance their accumulation at the desired site of action, thereby increasing efficacy and reducing off-target side effects. The presence of benzyl and methoxy (B1213986) groups may also influence the choice of delivery system, potentially allowing for specific interactions with carrier materials.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-benzyl-N'-(3,4-dimethoxybenzyl)sulfamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling benzylamine derivatives with sulfamide precursors. Key steps include:
- Sulfonylation : Reacting a benzylamine with a sulfonyl chloride under basic conditions (e.g., pyridine or EtN) in anhydrous THF or DCM .
- Protection/Deprotection : The 3,4-dimethoxybenzyl group may require protection during synthesis. Hydrogenolysis (H, Pd/C) or oxidative cleavage (DDQ in CHCl) can remove protective groups without saturating aromatic rings .
- Optimization : Adjust reaction time (12–24 h), temperature (0°C to reflux), and stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) to improve yield (>75%) and purity. Monitor via TLC or HPLC .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm the presence of the 3,4-dimethoxybenzyl group (δ ~3.8 ppm for OCH, aromatic protons at δ 6.7–7.2 ppm) and sulfamide linkage (NH protons at δ ~5.5 ppm) .
- HPLC-MS : Validate purity (>95%) and molecular weight (e.g., [M+H]+ ion). Use C18 columns with acetonitrile/water gradients .
- FT-IR : Identify sulfamide S=O stretches (~1350–1150 cm) and N-H bends (~3300 cm) .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–12) at 25°C, 40°C, and 60°C. Sample aliquots at 0, 1, 7, and 30 days. Analyze degradation via HPLC and identify byproducts using LC-MS .
- Key Findings : The 3,4-dimethoxybenzyl group may hydrolyze under strongly acidic/basic conditions. Stabilize formulations using lyophilization or non-aqueous solvents .
Advanced Research Questions
Q. How can contradictory data on the compound’s biological activity be resolved?
- Methodological Answer :
- Dose-Response Analysis : Perform IC assays across multiple concentrations (nM–µM range) in cell lines (e.g., cancer, microbial). Use ANOVA to compare replicates and control for batch-to-batch variability .
- Target Validation : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity to purported targets (e.g., kinases, GPCRs). Cross-validate with siRNA knockdown studies .
- Metabolic Stability : Test liver microsome stability (e.g., human/rat CYP450 isoforms) to rule out rapid inactivation as a cause of false-negative results .
Q. What strategies optimize the compound’s pharmacokinetics without altering its core structure?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters, carbonates) to the sulfamide nitrogen to enhance solubility. Monitor release kinetics in plasma .
- Lipophilicity Adjustment : Modify the benzyl or dimethoxybenzyl substituents with halogens or polar groups (e.g., -OH, -CF) to balance LogP and bioavailability. Use QSAR models for predictive design .
- Nanoparticle Encapsulation : Formulate with PEGylated liposomes or PLGA nanoparticles to prolong half-life. Characterize release profiles using dialysis membranes .
Q. How can researchers address challenges in scaling up synthesis for preclinical studies?
- Methodological Answer :
- Flow Chemistry : Transition batch reactions to continuous flow systems to improve mixing and heat transfer. Optimize residence time (e.g., 30 min) and catalyst loading (e.g., 5 mol% Pd) .
- Purification : Replace column chromatography with recrystallization (solvent: ethyl acetate/hexane) or countercurrent distribution for cost-effective scaling .
- Quality Control : Implement PAT (process analytical technology) tools like in-line FT-IR for real-time monitoring of reaction progression .
Data Contradiction Analysis
Q. How should researchers interpret conflicting results in enzyme inhibition assays?
- Methodological Answer :
- Assay Conditions : Standardize buffer composition (e.g., Tris vs. HEPES), ionic strength, and reducing agents (e.g., DTT) across labs. Test for metal ion interference (e.g., Mg, Zn) .
- Orthogonal Assays : Confirm activity using fluorescence polarization (FP) and MALDI-TOF for direct target engagement. Compare with negative controls (e.g., scrambled compounds) .
- Structural Analysis : Perform X-ray crystallography or molecular docking to identify binding pose variations caused by crystal packing or solvation effects .
Tables for Key Data
| Property | Method | Typical Results | Reference |
|---|---|---|---|
| LogP | HPLC (C18, isocratic) | 2.8–3.5 | |
| Aqueous Solubility (25°C) | Shake-flask (pH 7.4) | 0.12 mg/mL | |
| Plasma Protein Binding | Equilibrium dialysis (human) | 89–92% | |
| CYP3A4 Inhibition (IC) | Fluorescent substrate assay | >50 µM (low inhibition) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
